molecular formula C23H17ClFNO3S2 B444183 methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate

methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B444183
M. Wt: 474g/mol
InChI Key: UPTYRKBJOADPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound featuring a benzothiophene and thiophene core. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Typically used to remove oxygen or introduce hydrogen.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate stands out due to its unique combination of benzothiophene and thiophene cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H17ClFNO3S2

Molecular Weight

474g/mol

IUPAC Name

methyl 2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H17ClFNO3S2/c1-11-4-6-13(7-5-11)17-12(2)30-22(18(17)23(28)29-3)26-21(27)20-19(24)15-9-8-14(25)10-16(15)31-20/h4-10H,1-3H3,(H,26,27)

InChI Key

UPTYRKBJOADPSS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl)C

Origin of Product

United States

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